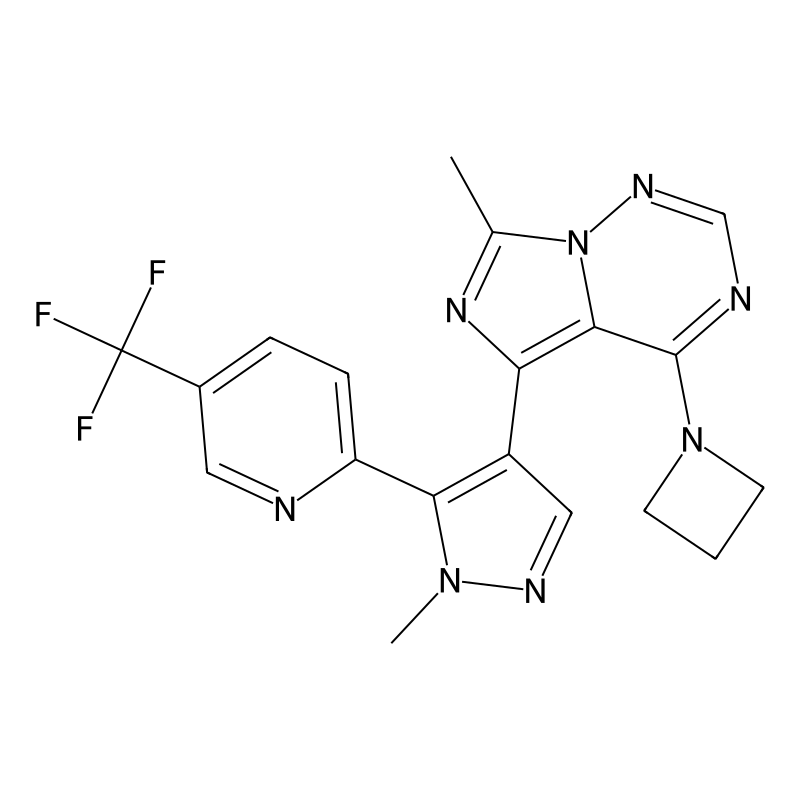

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine, also known as PF-05180999, is a synthetic compound identified as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) with a molecular weight of 414.4 g/mol. This compound features a complex structure that includes an azetidine ring, a pyridine moiety, and an imidazotriazine core, which contribute to its biological activity and specificity for PDE2A inhibition .

PF-05180999 acts as a selective inhibitor of PDE2A []. PDE2A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a second messenger molecule involved in various cellular signaling pathways. By inhibiting PDE2A, PF-05180999 leads to increased levels of cAMP, potentially affecting various downstream processes in the cell [].

PDE2A Inhibition and Cognitive Enhancement

The theory behind PDE2A inhibitors is that they can enhance memory and cognitive function by boosting levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) within cells. These molecules play a crucial role in neuronal signaling and plasticity, which are essential for learning and memory formation []. Studies have shown that blocking PDE2A, the enzyme responsible for breaking down cGMP and cAMP, could potentially improve cognitive abilities [].

The primary chemical reaction involving PF-05180999 is its interaction with phosphodiesterase 2A. As a PDE2A inhibitor, it acts by preventing the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), leading to increased levels of these secondary messengers in cells. This mechanism is crucial for enhancing neuroplasticity and cognitive functions, particularly in the context of memory enhancement .

PF-05180999 has been shown to enhance long-term memory in preclinical models. In studies involving rats, administration of this compound at an oral dose of 0.3 mg/kg demonstrated significant improvements in memory performance during contextual fear conditioning tasks. The compound's ability to modulate PDE2A activity suggests potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .

The synthesis of PF-05180999 involves multiple steps that typically include the formation of the azetidine ring followed by the construction of the imidazotriazine framework. Specific synthetic routes may vary but generally require careful control of reaction conditions to ensure the correct formation of functional groups and stereochemistry. The detailed synthetic pathway is proprietary and may be found in specialized chemical literature or patent filings .

PF-05180999 holds promise for various applications in neuroscience and pharmacology. Its primary application is as a cognitive enhancer due to its role as a PDE2A inhibitor, which can potentially benefit conditions such as Alzheimer's disease and other forms of dementia by improving memory and learning capabilities . Additionally, its unique structure may allow for further exploration in drug development targeting other neurological disorders.

Interaction studies have shown that PF-05180999 engages with PDE2A in a manner that enhances cGMP levels initially but can lead to paradoxical effects at higher concentrations. This highlights the importance of understanding dose-response relationships when evaluating drug efficacy and safety profiles. Studies using autoradiography have indicated that target occupancy may not follow typical receptor binding curves due to allosteric effects on enzyme activity .

PF-05180999 can be compared with other PDE inhibitors, particularly those targeting PDE2A or related enzymes. Some notable similar compounds include:

| Compound Name | Target Enzyme | Selectivity | Biological Activity |

|---|---|---|---|

| PF-02545920 | PDE2A | High | Cognitive enhancer |

| BAY 60-7550 | PDE2A | Moderate | Anti-inflammatory |

| IBMX | Non-selective | Low | General PDE inhibitor |

Uniqueness: PF-05180999 is distinguished by its high selectivity for PDE2A over other phosphodiesterases (2000-fold selectivity over PDE10A), making it particularly useful for targeted therapeutic interventions without off-target effects . Its specific structural features contribute to its potent biological activity and selective inhibition profile.

Electrophilic Amination Approaches

The synthesis of imidazo[5,1-f] [1] [4]triazin-4(3H)-ones represents a foundational approach that utilizes electrophilic nitrogen-nitrogen bond formation as a key transformation [27]. The electrophilic amination of 3H-imidazoles containing carbonyl functionality at the 4-position provides access to nitrogen-aminoimidazole intermediates that undergo subsequent cyclization to form the triazine ring system [27]. This methodology demonstrates broad substrate tolerance, accommodating various substituted imidazole precursors under optimized reaction conditions.

Base-Induced Cascade Rearrangements

Advanced cascade methodologies have emerged for the synthesis of related imidazothiazino-triazine systems through base-catalyzed skeletal rearrangements [7]. Treatment of imidazo[4,5-e]thiazolo[2,3-c] [1] [4]triazin-7(8H)-ylidene acetic acid esters with excess potassium hydroxide in methanol initiates a cascade sequence involving hydrolysis and skeletal rearrangement [7]. This transformation proceeds through thiazolidine ring expansion to generate imidazo[4,5-e] [1] [3]thiazino[2,3-c] [1] [4]triazine derivatives in yields ranging from 44% to 81% [7].

The mechanism involves initial ester hydrolysis followed by redistribution of electron density that facilitates carbon-nitrogen bond cleavage within the triazine core [7]. Subsequent proton transfer and ring closure complete the skeletal rearrangement to afford the expanded thiazine-containing product [7].

Multicomponent Reaction Strategies

Multicomponent reactions provide efficient access to triazine-containing heterocycles through convergent bond-forming processes [18]. The three-component reaction of aldehydes, thiourea, and orthoformates under catalyst-free conditions generates 1,3,5-triazine-2,4-dithione derivatives with yields of 48% to 90% depending on reaction optimization [18]. These transformations rely on the dual role of thiourea in both cyclization with aldehydes and subsequent alkylation through intermediate imidate formation [18].

Table 1: Optimization of Multicomponent Triazine Synthesis

| Entry | Thiourea Equivalents | Orthoformate Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | 1.0 | 80 | 73 |

| 2 | 2.5 | 1.0 | 80 | 90 |

| 3 | 3.0 | 1.0 | 80 | 80 |

| 4 | 2.5 | 1.2 | 80 | 84 |

The optimal conditions employ 2.5 equivalents of thiourea with 1.0 equivalent of orthoformate at 80°C, providing the highest isolated yields of 90% [12].

Iodine-Mediated Annulation Processes

Iodine-mediated annulation represents another powerful cascade strategy for heterocycle construction [17]. The reaction of 2-amino- [1] [3] [5]triazines with ketones under iodine catalysis provides direct access to imidazo[1,2-a] [1] [3] [5]triazine derivatives [17]. This methodology tolerates both electron-rich and electron-poor acetophenones as well as heterocyclic ketones, demonstrating broad substrate scope [17]. The reaction proceeds through initial iodine activation followed by cyclization and aromatization to generate the fused triazine products [17].

Regioselective Functionalization of the Pyrazole and Pyridine Rings

Palladium-Catalyzed Pyrazole Functionalization

Regioselective functionalization of pyrazole rings represents a critical synthetic challenge in complex heterocycle synthesis [15]. Ligand-controlled palladium catalysis enables regiodivergent carbon-hydrogen alkenylation at specific positions of the pyrazole core [15]. Electrophilic palladium catalysts generated from trifluoroacetic acid and 4,5-diazafluoren-9-one facilitate carbon-4 alkenylation, while potassium acetate with mono-protected amino acid ligands direct carbon-5 functionalization [15].

The mechanistic pathway involves initial carbon-hydrogen activation followed by migratory insertion of the alkene substrate and subsequent reductive elimination to forge the new carbon-carbon bond [15]. Sequential alkenylation, thermal electrocyclization, and oxidation provide access to functionalized indazole derivatives through annulation chemistry [15].

Trifluoromethyl Pyridine Modification

Selective trifluoromethylation of pyridine rings has been achieved through nucleophilic activation strategies [21] [22]. The 3-position-selective carbon-hydrogen trifluoromethylation of pyridine derivatives proceeds via hydrosilylation followed by electrophilic trifluoromethylation of the resulting enamine intermediate [21] [22]. This transformation demonstrates high regioselectivity, with 3-position trifluoromethylated products obtained as the sole regioisomer [21].

The reaction mechanism involves formation of nitrogen-silyl enamine intermediates that undergo subsequent trifluoromethylation and oxidative regeneration of the aromatic pyridine system [22]. Carbon-halogen bonds, esters, aryl ethers, and silyl ethers are tolerated under the optimized reaction conditions [21].

Base-Mediated Pyrazole-Chalcone Formation

Regioselective synthesis of functionalized pyrazole-chalcones has been accomplished through base-mediated reactions of diazo compounds with pyrylium salts [20]. The transformation proceeds through initial nucleophilic addition of diazo substrates to pyrylium salts followed by base-mediated ring-opening and intramolecular 1,5-cyclization [20]. The products are obtained as 5-phosphorus-5 and 3-phosphorus-3 tautomeric mixtures that can undergo further Nazarov-type cyclization upon hydride reduction [20].

Table 2: Regioselective Pyrazole Functionalization Methods

| Method | Substrate | Catalyst System | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| Pd-Catalyzed C-H Activation | Pyrazoles | Pd(OAc)₂/TFA/DAF | C-4 Selective | 65-88 |

| Pd-Catalyzed C-H Activation | Pyrazoles | Pd(OAc)₂/KOAc/MPAA | C-5 Selective | 70-85 |

| Base-Mediated Coupling | Pyrylium Salts | DBU/Base | Mixed | 60-78 |

Optimization of Reaction Conditions for Improved Yield and Purity

Temperature and Solvent Effects

Systematic optimization of reaction conditions proves essential for maximizing yields in triazine synthesis [24]. Temperature optimization studies for triazine-heterocycle azacyanine synthesis demonstrate that yields exceeding 80% are achievable when reaction temperatures surpass the boiling point of the reaction medium [24]. Dibromomethane serves as both solvent and catalytic agent, with optimal temperatures ranging from 110°C to 140°C depending on substrate electronics [24].

Electron-withdrawing substituents require higher reaction temperatures to overcome reduced reactivity, with azacyanine derivatives containing bromo substituents necessitating temperatures up to 140°C for optimal conversion [24]. The higher operation temperature provides access to enhanced product yields through improved reaction kinetics [24].

Microflow Optimization Strategies

Advanced optimization approaches employing Bayesian optimization have been developed for sequential coupling and cyclization reactions [29]. Microflow synthesis enables precise control of reaction parameters including concentration, equivalence ratios, flow rates, and temperature [29]. Systematic optimization identified conditions providing 94% yield compared to 90% yield from traditional one-variable-at-a-time approaches [29].

The optimal microflow conditions employ specific concentration ratios and temperature profiles that minimize side reactions while maximizing desired product formation [29]. Key factors include maintaining appropriate stoichiometric excess of reactive components while avoiding super-stoichiometric attack that leads to undesired byproducts [29].

Crystallization and Purification Protocols

Crystallization represents the primary purification method for triazine derivatives, enabling removal of impurities through controlled precipitation from solution [36]. The process involves dissolving the compound in appropriate hot solvent, cooling to achieve saturation, crystallization, filtration, washing with cold solvent, and drying [36]. Recrystallization can be performed multiple times to enhance purity by dissolving crystals in minimal hot solvent and allowing slow cooling [36].

Crystal quality and filterability can be improved through use of dilute solutions and slow addition of precipitating reagents with continuous mixing [36]. The crystalline precipitates demonstrate superior filtration characteristics compared to amorphous solids, facilitating purification processes [36].

Table 3: Reaction Condition Optimization for Triazine Synthesis

| Parameter | Range Studied | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 20-140°C | 80-120°C | +15-20% |

| Reaction Time | 1-24 hours | 4-8 hours | Plateau effect |

| Catalyst Loading | 0.5-3.0 equiv | 2.5 equiv | Optimal at 2.5 |

| Solvent Volume | 0.1-1.0 M | 0.25-0.5 M | Concentration dependent |

Catalyst System Optimization

The development of efficient catalyst systems requires systematic evaluation of metal sources, ligands, and additives [43]. Copper(II)-catalyzed carbon(sp³)-hydrogen activation of nitrogen,nitrogen-dimethylethanolamine with amidines provides 1,2-dihydro-1,3,5-triazine derivatives in yields up to 81% [43]. The reaction involves three carbon-nitrogen bond formations during the oxidative annulation process [43].

Thermal Stability and Degradation Pathways

The thermal stability of 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f] [1] [2] [3]triazine can be understood through comprehensive analysis of related imidazo[5,1-f] [1] [2] [3]triazine compounds and the broader class of fused triazine systems. The fundamental s-triazine ring system demonstrates exceptional thermal stability, resisting decomposition up to 550°C, which provides a stable foundation for the entire molecular framework [9] [10].

Fused imidazo[5,1-f] [1] [2] [3]triazine derivatives typically exhibit thermal stability ranges between 241-296°C in air, with decomposition proceeding through a characteristic two-stage process under oxidative conditions [11] [12]. The first decomposition stage generally occurs between the onset temperature and approximately 230-237°C, involving the breaking of peripheral bonds and the emission of small molecular fragments. The second stage, occurring between 230-370°C, involves more extensive bond cleavage including carbon-nitrogen and carbon-carbon bonds within the heterocyclic framework [13] [12].

Thermal decomposition studies of related compounds have revealed that the degradation process typically follows a radical mechanism, initiated by homolytic bond cleavage. Common degradation products include ammonia (NH₃), hydrogen cyanide (HCN), cyanic acid (HNCO), carbon dioxide (CO₂), and various nitrogen-containing fragments [14] [12] [15]. The presence of the trifluoromethyl group in the target compound would be expected to influence the degradation pathway, as fluorinated substituents can alter decomposition kinetics and product distribution.

For nitrogen-rich heterocyclic compounds similar to the target molecule, thermal stability is often enhanced in oxidizing conditions compared to inert atmospheres, suggesting the formation of more thermally stable oxidized intermediates [14] [12]. This phenomenon has been observed in multiple studies of triazine-containing pharmaceutically relevant compounds, where interaction with oxygen leads to stabilized forms that resist further thermal degradation.

The specific thermal behavior of 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f] [1] [2] [3]triazine would be expected to follow similar patterns, with initial degradation likely occurring at peripheral substituents before affecting the core imidazo[5,1-f] [1] [2] [3]triazine system. The azetidinyl group, being a strained four-membered ring, might represent a particularly vulnerable site for initial thermal decomposition, while the aromatic pyrazole-pyridine system would provide additional stability through resonance stabilization.

pKa Determination and Protonation State Analysis

The acid-base behavior of 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f] [1] [2] [3]triazine is characterized by multiple potentially ionizable nitrogen atoms within its heterocyclic framework. Computational predictions indicate a pKa value of 3.88±0.30, suggesting the compound behaves as a relatively weak base under physiological conditions [5].

The protonation behavior of imidazo[5,1-f] [1] [2] [3]triazine systems has been extensively studied through crystallographic, carbon-13 nuclear magnetic resonance, and computational methods. Research has established that protonation of the 2-aminoimidazo[5,1-f] [1] [2] [3]triazine system preferentially occurs at the N(6) position [16]. This selectivity arises from the electronic distribution within the fused ring system, where the N(6) position possesses the highest electron density and most favorable protonation energetics.

For related triazine macrocyclic systems, protonation studies have revealed pKa values in the range of 5.6 to 6.7 for protonated triazine nitrogen atoms [17]. The relatively low predicted pKa of 3.88 for the target compound reflects the electron-withdrawing effects of the multiple aromatic rings and the trifluoromethyl substituent, which reduce the basicity of the nitrogen centers through resonance and inductive effects.

The protonation state significantly influences the conformational behavior of triazine-containing compounds. Upon protonation, these molecules typically adopt more rigid, folded structures stabilized by intramolecular hydrogen bonding networks [17]. Conversely, deprotonation leads to increased conformational flexibility, as evidenced by broader nuclear magnetic resonance signals indicating dynamic motion on the nuclear magnetic resonance timescale.

Experimental determination of pKa values for structurally complex heterocyclic compounds like the target molecule requires careful consideration of multiple ionization sites. The compound contains several nitrogen atoms that could potentially undergo protonation: the triazine nitrogens, the pyrazole nitrogen, the pyridine nitrogen, and the azetidinyl nitrogen. The relative basicity of these sites would be influenced by their electronic environments, with the pyridine nitrogen likely being significantly less basic due to the electron-withdrawing trifluoromethyl substituent.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2. Helal, C. J.; Chappie, T. A.; Humphrey, J. M.; Verhoest, P. R.; Yang, E. Imidazo[5,1-f][1,2,4]triazines for the Treatment of Neurological Disorders. US20120214791, 2012.

3: Helal CJ, Arnold EP, Boyden TL, Chang C, Chappie TA, Fisher E, Hajós M, Harms JF, Hoffmann WE, Humphrey JM, Pandit J, Kang Z, Kleiman RJ, Kormos BL, Lee CW, Lu J, Maklad N, McDowell L, McGinnis D, O'Connor RE, O'Donnell CJ, Ogden A, Piotrowski M, Schmidt CJ, Seymour P, Ueno H, Vansell N, Verhoest PR, Yang EX. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. J Med Chem. 2018 Jan 2. doi: 10.1021/acs.jmedchem.7b01466. [Epub ahead of print] PubMed PMID: 29293004.

4: Chen L, Nabulsi N, Naganawa M, Zasadny K, Skaddan MB, Zhang L, Najafzadeh S, Lin SF, Helal CJ, Boyden TL, Chang C, Ropchan J, Carson RE, Villalobos A, Huang Y. Preclinical Evaluation of 18F-PF-05270 430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme. J Nucl Med. 2016 Sep;57(9):1448-53. doi: 10.2967/jnumed.115.171454. Epub 2016 May 19. PubMed PMID: 27199356; PubMed Central PMCID: PMC5093921.

5: Wu Y, Li Z, Huang YY, Wu D, Luo HB. Novel Phosphodiesterase Inhibitors for Cognitive Improvement in Alzheimer's Disease. J Med Chem. 2018 Feb 5. doi: 10.1021/acs.jmedchem.7b01370. [Epub ahead of print] PubMed PMID: 29363967.